Demethylsulochrin
Overview
Description
Demethylsulochrin is a member of benzoic acids. It derives from a benzophenone. It is a conjugate acid of a this compound(1-).
Scientific Research Applications
Aromatic Disulfide Metathesis in Elastomers
Aromatic disulfide metathesis, involving compounds like bis(4-aminophenyl) disulfide, has been utilized in creating self-healing poly(urea–urethane) elastomers. These elastomers demonstrate significant healing efficiency at room temperature without external intervention or catalysts. This technology has potential applications in materials science, particularly in developing self-repairing materials (Rekondo et al., 2014).
Drug Discovery Perspectives
The field of drug discovery, guided by chemistry and increasingly by pharmacology and clinical sciences, has substantially progressed. The integration of molecular biology and genomic sciences into drug discovery is notable. This advancement has led to the enrichment of therapeutic options, including recombinant proteins and monoclonal antibodies, and allowed a deeper understanding of the genetic basis of diseases, thereby broadening treatment strategies (Drews, 2000).
Calibration in Discrete Element Method
The discrete element method (DEM) is significant in modeling granular materials and analyzing related applications. Accurate predictions in DEM are contingent upon the careful selection of input parameters. The paper discusses different approaches for calibrating or measuring DEM parameters, which is crucial for enhancing the precision of models in various applications (Coetzee, 2017).
Epigenetics in Acute Myeloid Leukemia
Lysine‐specific demethylase 1 (LSD1) has been identified as an essential factor in the self‐renewal of leukemic stem cells in acute myeloid leukemia (AML). Research covering the role of epigenetics in AML and the development of LSD1 inhibitors shows significant progress in this field. These inhibitors could provide new avenues for AML treatment and contribute to understanding the functions of LSD1 (Mould et al., 2015).
Fluorosulfate Chemical Probes in Drug Discovery
Aryl fluorosulfates have gained prominence in chemical biology and medicinal chemistry. Their ability to engage with various amino acid residues in proteins has enabled advanced techniques in drug discovery and biomedical research, demonstrating their versatility in various research applications (Jones, 2018).
DNA Demethylation and Gene Expression
The Tet proteins, which include enzymes like LSD1, have been shown to convert 5-methylcytosine in DNA into other derivatives, suggesting a potential pathway for DNA demethylation in animals. This conversion is significant in gene expression regulation and highlights the intricate relationship between DNA methylation and gene activity, especially in embryonic stem cells and organ development (Ito et al., 2011).
Scientific Collaboration in Research
The study of scientific collaboration patterns is vital for enhancing the reliability of solutions to everyday issues. Analyzing these patterns, as done in the University of Mosul case study, can lead to improved strategies for strengthening scientific collaboration, which is a key factor in advancing research and development (Mahmood et al., 2020).
Epigenetic Agents in Leukemia Treatment
Epigenetic manipulation in cancer cells, through agents like LSD1 inhibitors, offers a novel strategy in anti-cancer therapy. The clinical application of targeting the epigenome in haematological malignancies has shown promising results and represents a new direction in cancer treatment, as discussed in various studies (Jost & Galm, 2007).
Properties
IUPAC Name |
2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-7-3-10(18)14(11(19)4-7)15(20)13-9(16(21)22)5-8(17)6-12(13)23-2/h3-6,17-19H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNMFMYKFRXRFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166949 | |
Record name | 2-(2,6-Dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59092-92-1 | |
Record name | 2-(2,6-Dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59092-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,6-Dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.